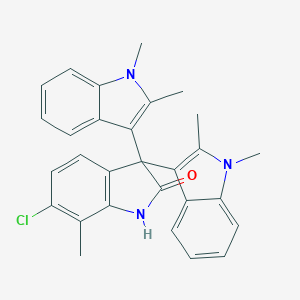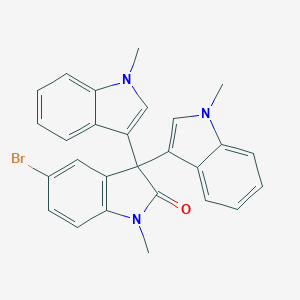![molecular formula C19H12Br2ClNO3S2 B307487 2,6-dibromo-4-[(2-[(2-chlorobenzyl)sulfanyl]-5-oxo-1,3-thiazol-4(5H)-ylidene)methyl]phenyl acetate](/img/structure/B307487.png)
2,6-dibromo-4-[(2-[(2-chlorobenzyl)sulfanyl]-5-oxo-1,3-thiazol-4(5H)-ylidene)methyl]phenyl acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-dibromo-4-[(2-[(2-chlorobenzyl)sulfanyl]-5-oxo-1,3-thiazol-4(5H)-ylidene)methyl]phenyl acetate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a member of the thiazolylmethylphenyl acetate family and is commonly referred to as DBTSA.
作用机制
The mechanism of action of DBTSA is not fully understood. However, studies have shown that it induces apoptosis in cancer cells by activating the caspase pathway. It has also been shown to inhibit the production of inflammatory cytokines in macrophages. In agriculture, DBTSA is believed to act as an inhibitor of chitin synthesis in insects, leading to their death.
Biochemical and Physiological Effects
DBTSA has been shown to have both biochemical and physiological effects. In cancer cells, it induces apoptosis by activating the caspase pathway. In macrophages, it inhibits the production of inflammatory cytokines. In insects, it acts as an inhibitor of chitin synthesis, leading to their death. These effects are believed to be due to the interaction of DBTSA with specific molecular targets in the cells.
实验室实验的优点和局限性
DBTSA has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high purity. It also exhibits potent biological activity, making it a useful tool for studying various cellular processes. However, DBTSA has some limitations for use in lab experiments. It is highly toxic and must be handled with care. It also has limited solubility in water, which can make it difficult to work with in certain experiments.
未来方向
There are several future directions for research on DBTSA. In medicine, further studies are needed to elucidate the mechanism of action of DBTSA and to optimize its anti-cancer and anti-inflammatory activity. In agriculture, DBTSA could be further studied for its potential use as a crop protection agent. In material science, DBTSA could be further studied for its potential use as a photoresist in lithography. Additionally, further studies are needed to explore the potential applications of DBTSA in other fields such as environmental science and energy.
合成方法
DBTSA can be synthesized through a multistep process involving the reaction of 2,6-dibromo-4-methylphenol with 2-chlorobenzyl mercaptan in the presence of sodium hydroxide. The resulting intermediate is further reacted with thiosemicarbazide and acetic anhydride to produce DBTSA. This synthesis method has been optimized to produce high yields of DBTSA with purity greater than 98%.
科学研究应用
DBTSA has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, DBTSA has been shown to exhibit anti-cancer activity by inducing apoptosis in cancer cells. It has also been studied for its potential use as an anti-inflammatory agent. In agriculture, DBTSA has been shown to have insecticidal and fungicidal properties, making it a potential candidate for use in crop protection. In material science, DBTSA has been studied for its potential use as a photoresist in lithography.
属性
分子式 |
C19H12Br2ClNO3S2 |
|---|---|
分子量 |
561.7 g/mol |
IUPAC 名称 |
[2,6-dibromo-4-[(Z)-[2-[(2-chlorophenyl)methylsulfanyl]-5-oxo-1,3-thiazol-4-ylidene]methyl]phenyl] acetate |
InChI |
InChI=1S/C19H12Br2ClNO3S2/c1-10(24)26-17-13(20)6-11(7-14(17)21)8-16-18(25)28-19(23-16)27-9-12-4-2-3-5-15(12)22/h2-8H,9H2,1H3/b16-8- |
InChI 键 |
GLVKTZRFDASLJD-PXNMLYILSA-N |
手性 SMILES |
CC(=O)OC1=C(C=C(C=C1Br)/C=C\2/C(=O)SC(=N2)SCC3=CC=CC=C3Cl)Br |
SMILES |
CC(=O)OC1=C(C=C(C=C1Br)C=C2C(=O)SC(=N2)SCC3=CC=CC=C3Cl)Br |
规范 SMILES |
CC(=O)OC1=C(C=C(C=C1Br)C=C2C(=O)SC(=N2)SCC3=CC=CC=C3Cl)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-(Allylsulfanyl)-6-(3-bromo-5-chloro-2-methoxyphenyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307404.png)

![Allyl 6-(5-methyl-2-thienyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-3-yl sulfide](/img/structure/B307408.png)
![3-(Allylsulfanyl)-7-propionyl-6-(2,4,6-trimethoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307410.png)
![1-{3-[(2-chlorobenzyl)sulfanyl]-6-[4-(trifluoromethyl)phenyl][1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl}ethanone](/img/structure/B307412.png)

![1-{3-[(2-chlorobenzyl)sulfanyl]-6-[3-(cyclopentyloxy)phenyl][1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl}ethanone](/img/structure/B307416.png)
![1-[10-bromo-6-(4-ethoxyphenyl)-3-(ethylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone](/img/structure/B307418.png)


![3-(Allylsulfanyl)-6-(3-bromo-4-ethoxy-5-methoxyphenyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307423.png)
![2-[3-(Allylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl benzyl ether](/img/structure/B307424.png)
![2-Bromo-4-(2-{8-[(4-chlorobenzyl)oxy]-2-quinolinyl}vinyl)-6-ethoxyphenyl acetate](/img/structure/B307426.png)
![8-[(4-Chlorobenzyl)oxy]-2-{2-[5-(2-chlorophenyl)-2-furyl]vinyl}quinoline](/img/structure/B307427.png)